2,5-Dichloro-2,5-cyclohexadiene-1,4-diol

Description

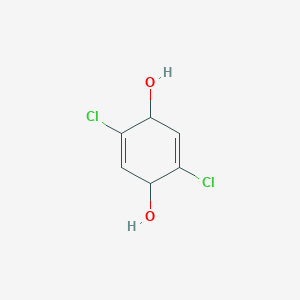

Structure

3D Structure

Properties

Molecular Formula |

C6H6Cl2O2 |

|---|---|

Molecular Weight |

181.01 g/mol |

IUPAC Name |

2,5-dichlorocyclohexa-2,5-diene-1,4-diol |

InChI |

InChI=1S/C6H6Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,5-6,9-10H |

InChI Key |

CPXFTNFOQXXRBF-UHFFFAOYSA-N |

SMILES |

C1=C(C(C=C(C1O)Cl)O)Cl |

Canonical SMILES |

C1=C(C(C=C(C1O)Cl)O)Cl |

Synonyms |

2,5-DDOL 2,5-dichloro-2,5-cyclohexadiene-1,4-diol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and biological significance of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol. The content is tailored for professionals in research and development, offering detailed data, contextual biological pathways, and procedural insights.

Executive Summary

This compound, also known as 2,5-DDOL, is an organochlorine compound primarily recognized for its role as a key intermediate in the microbial degradation of the persistent organic pollutant, γ-hexachlorocyclohexane (lindane). It is a bacterial xenobiotic metabolite produced and consumed in the aerobic degradation pathway found in soil bacteria such as Sphingobium japonicum. Due to its nature as a transient metabolic intermediate, extensive experimental data on the pure substance is limited. Most available physicochemical data is derived from computational models. This guide synthesizes the available information, focusing on its structure, computed properties, and its critical role within the lindane biodegradation pathway.

Structure and Identification

The fundamental structural and identifying information for this compound is compiled from established chemical databases.

| Identifier | Data | Reference |

| IUPAC Name | 2,5-dichlorocyclohexa-2,5-diene-1,4-diol | [1] |

| Synonyms | 2,5-DDOL | [1] |

| Molecular Formula | C₆H₆Cl₂O₂ | [1] |

| 2D Structure |  | |

| Canonical SMILES | C1=C(C(C=C(C1O)Cl)O)Cl | [1] |

| InChI | InChI=1S/C6H6Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,5-6,9-10H | [1] |

| InChIKey | CPXFTNFOQXXRBF-UHFFFAOYSA-N | [1] |

| ChEBI ID | CHEBI:28975 | [1] |

| KEGG ID | C06599 | [1] |

Physicochemical Properties

| Property | Value | Unit | Reference |

| Molecular Weight | 181.01 | g/mol | [1] |

| Monoisotopic Mass | 179.9744848 | Da | [1] |

| XLogP3-AA (Predicted) | 0.6 | [1] | |

| Topological Polar Surface Area | 40.5 | Ų | [1] |

| Heavy Atom Count | 10 | [1] | |

| Formal Charge | 0 | [1] | |

| Complexity | 176 | [1] | |

| Isotope Atom Count | 0 | [1] | |

| Defined Atom Stereocenter Count | 0 | [1] | |

| Undefined Atom Stereocenter Count | 2 | [1] | |

| Defined Bond Stereocenter Count | 0 | [1] | |

| Undefined Bond Stereocenter Count | 0 | [1] | |

| Covalently-Bonded Unit Count | 1 | [1] |

Biological Significance: The Lindane Degradation Pathway

The primary context for this compound is its role as an intermediate in the aerobic biodegradation of lindane by bacteria. This pathway involves a series of enzymes, encoded by lin genes, that sequentially dechlorinate and break down the lindane molecule.

The formation of 2,5-DDOL is a critical step in this pathway. It is produced from 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN) through the action of the haloalkane dehalogenase enzyme, LinB.[2][3] Subsequently, 2,5-DDOL serves as the substrate for the dehydrogenase enzyme, LinC, which catalyzes its conversion to 2,5-dichlorohydroquinone (2,5-DCHQ).[3][4] This hydroquinone is then further metabolized in the "downstream" part of the pathway.[2][3]

Caption: Aerobic degradation pathway of lindane showing the formation and conversion of 2,5-DDOL.

Experimental Protocols

Chemical Synthesis

A standard, reproducible protocol for the chemical synthesis of this compound is not documented in the reviewed scientific literature. Its existence as a transient metabolite makes it a challenging target for isolation and chemical synthesis.

Enzymatic Generation and Analysis Workflow

While a chemical synthesis protocol is unavailable, the compound can be generated enzymatically for study. The following section outlines a generalized protocol and workflow for the production and analysis of 2,5-DDOL based on its known biosynthetic pathway.

Objective: To enzymatically produce this compound (2,5-DDOL) from 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN) using purified LinB enzyme for subsequent characterization.

Materials:

-

Substrate: 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN)

-

Enzyme: Purified LinB haloalkane dehalogenase

-

Buffer: Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Cofactors: None required for LinB activity

-

Reaction Vessel: Temperature-controlled shaker or water bath

-

Quenching Agent: e.g., Acidification or organic solvent extraction

-

Analytical Equipment: HPLC, LC-MS, GC-MS

Protocol:

-

Reaction Setup: Prepare a reaction mixture in a suitable vessel containing phosphate buffer.

-

Substrate Addition: Add a known concentration of the substrate, 1,4-TCDN, to the buffer. The substrate may need to be dissolved in a minimal amount of a water-miscible organic solvent before addition.

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified LinB enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at an optimal temperature for LinB activity (typically 25-37°C) with gentle agitation.

-

Time-Course Sampling: Withdraw aliquots at various time points to monitor the progress of the reaction.

-

Reaction Quenching: Stop the reaction in the aliquots by either adding an acid to denature the enzyme or by immediate extraction with an organic solvent (e.g., ethyl acetate).

-

Extraction & Analysis: Extract the product from the aqueous phase using an appropriate organic solvent. Analyze the organic extract via HPLC, LC-MS, or GC-MS to confirm the presence and quantify the formation of 2,5-DDOL.

Caption: General workflow for the enzymatic production and analysis of 2,5-DDOL.

Conclusion

This compound is a significant, albeit transient, metabolite in the bacterial degradation of the insecticide lindane. While its chemical structure and role in this biological pathway are well-defined, there is a notable absence of experimental data regarding its synthesis and physicochemical properties. The available information, largely computational, underscores its identity as a xenobiotic metabolite. For researchers in drug development and environmental science, the significance of this compound lies not in its direct application, but in its role within a crucial bioremediation pathway. Future research involving the isolation and characterization of this intermediate could provide deeper insights into the enzymatic mechanisms of dehalogenation.

References

- 1. This compound | C6H6Cl2O2 | CID 64 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System [frontiersin.org]

- 4. uniprot.org [uniprot.org]

An In-depth Technical Guide on the Role of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol in Lindane Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL) in the microbial degradation of lindane (γ-hexachlorocyclohexane). Lindane is a persistent organochlorine pesticide, and its widespread use has led to significant environmental contamination.[1][2] Understanding the metabolic pathways through which microorganisms break down this toxic compound is crucial for developing effective bioremediation strategies. This document details the enzymatic reactions leading to the formation and subsequent transformation of 2,5-DDOL, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core processes.

The Aerobic Biodegradation Pathway of Lindane: A Central Role for 2,5-DDOL

The aerobic degradation of lindane, extensively studied in bacteria such as Sphingobium japonicum UT26, involves a series of enzymatic steps that sequentially dechlorinate and modify the hexachlorocyclohexane ring.[3][4] This process, often referred to as the "Lin pathway," transforms the highly toxic lindane into metabolites that can be funneled into the central metabolism of the cell, such as the tricarboxylic acid (TCA) cycle.[3][4]

The initial phase of this pathway, known as the upstream pathway, proceeds as follows:

-

Dehydrochlorination by LinA: The process begins with the enzyme dehydrochlorinase (LinA), which catalyzes two sequential dehydrochlorination steps.[5][6] Lindane (γ-HCH) is first converted to γ-pentachlorocyclohexene (γ-PCCH). LinA then acts on γ-PCCH to produce 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN).[6]

-

Hydrolytic Dechlorination by LinB: The intermediate 1,4-TCDN is the substrate for the haloalkane dehalogenase, LinB. This key enzyme catalyzes a hydrolytic dechlorination reaction, removing chlorine atoms from 1,4-TCDN and adding hydroxyl groups to form the central metabolite, This compound (2,5-DDOL) .[1][5] This step is critical as it introduces hydroxyl groups that are essential for the subsequent ring cleavage.

-

Dehydrogenation by LinC: 2,5-DDOL is then acted upon by the 2,5-DDOL dehydrogenase, LinC.[1][5][7] This enzyme, a member of the short-chain alcohol dehydrogenase family, oxidizes 2,5-DDOL to produce 2,5-dichlorohydroquinone (2,5-DCHQ).[1][5][7][8]

From 2,5-DCHQ, the downstream pathway continues with enzymes such as LinD, LinE, and LinF, which mediate reductive dechlorination, ring-cleavage, and further metabolism to ultimately yield compounds like β-ketoadipate, which can enter central metabolic pathways.[1][5]

Data Presentation: Enzymes and Degradation Rates

Quantitative data on the specific kinetics of 2,5-DDOL formation are sparse in the literature. However, the characteristics of the involved enzymes and overall lindane degradation rates by various microorganisms provide valuable context.

Table 1: Key Enzymes in the Formation and Conversion of 2,5-DDOL

| Enzyme | Gene Name | Protein Family | Molecular Mass (kDa) | Cellular Location | Function in Lindane Pathway |

| Haloalkane Dehalogenase | linB | α/β-hydrolase | 32 | Periplasm | Catalyzes the hydrolytic dechlorination of 1,4-TCDN to 2,5-DDOL.[1][5] |

| 2,5-DDOL Dehydrogenase | linC | Short-chain alcohol dehydrogenase | 28 | Cytoplasm | Catalyzes the dehydrogenation of 2,5-DDOL to 2,5-DCHQ.[1][5][7] |

Table 2: Examples of Lindane Degradation Rates by Various Bacterial Strains

Note: These rates represent the overall degradation of the parent lindane compound, not the turnover of the 2,5-DDOL intermediate.

| Microorganism | Initial Lindane Concentration (mg/L) | Degradation Percentage | Time (days) | Reference |

| Microbacterium spp. strain P27 | 50 | 82.7% | 15 | [1][5] |

| Paracoccus sp. NITDBR1 | 100 | 90% | 8 | [1][5] |

| Ochrobactrum sp. strain A15 | 10 | 83.7% | 15 | [9] |

| Cupriavidus malaysiensis | 100 | 92.19% | Not Specified | [10] |

Experimental Protocols

Detailed protocols for studying lindane degradation and the role of 2,5-DDOL involve a combination of microbiological, biochemical, and analytical chemistry techniques. Below is a generalized methodology based on practices cited in the literature.

Isolation and Culturing of Lindane-Degrading Microorganisms

-

Enrichment Culture: Soil or water samples from a contaminated site are used to inoculate a mineral salt medium (MSM).[11]

-

Selective Pressure: Lindane is supplied as the sole source of carbon and energy to selectively enrich for microorganisms capable of its degradation.

-

Isolation: Pure cultures are obtained by plating the enriched culture on solid MSM and isolating individual colonies. Sphingobium japonicum MTCC 6362 is often used as a reference strain.[11]

Analysis of Lindane Degradation and Metabolite Identification

-

Incubation: The isolated bacterial strain is grown in liquid MSM containing a known concentration of lindane.

-

Sample Preparation: At various time points, aliquots of the culture are taken. The cells are separated by centrifugation, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate or hexane).

-

Chromatographic Analysis: The extracts are analyzed to quantify the remaining lindane and identify intermediate metabolites like 1,4-TCDN, 2,5-DDOL, and 2,5-DCHQ.

Dechlorinase Activity Assay

-

Principle: The degradation of organochlorine compounds like lindane results in the release of chloride ions (Cl⁻) into the medium. Measuring the increase in Cl⁻ concentration provides an indirect measure of dechlorination activity.

-

Method (Colorimetric):

-

Cell-free extracts or whole-cell suspensions are incubated with lindane in a buffer solution.

-

At intervals, the reaction is stopped, and the sample is centrifuged.

-

The supernatant is mixed with a colorimetric reagent (e.g., a solution of mercuric thiocyanate and ferric ammonium sulfate).

-

The formation of a colored complex (ferric thiocyanate) is measured spectrophotometrically. The absorbance is proportional to the chloride ion concentration.[11]

-

Molecular Analysis of lin Genes

-

DNA Extraction: Genomic DNA is extracted from the lindane-degrading bacterial strain.

-

PCR Amplification: Polymerase Chain Reaction (PCR) is used with primers designed based on the known sequences of lin genes (e.g., linB, linC) from reference organisms like S. japonicum UT26.

-

Sequencing and Analysis: The amplified PCR products are sequenced to confirm the presence of the lin genes and analyze their homology to known degradation genes.[9]

Mandatory Visualizations

The following diagrams illustrate the core biochemical pathway and a typical experimental workflow.

Caption: Aerobic degradation pathway of lindane highlighting the central intermediate, 2,5-DDOL.

Caption: General experimental workflow for studying lindane biodegradation and metabolite formation.

Conclusion

This compound is a cornerstone metabolite in the aerobic biodegradation of lindane. Its formation via the LinB enzyme marks a crucial hydrolytic dechlorination event, and its subsequent conversion to 2,5-dichlorohydroquinone by LinC paves the way for aromatic ring cleavage and complete mineralization. A thorough understanding of the enzymes governing the synthesis and degradation of 2,5-DDOL is paramount for optimizing bioremediation technologies aimed at detoxifying environments contaminated with lindane and other related organochlorine pesticides. Future research focusing on the enzymatic kinetics and genetic regulation of the linB and linC genes will further enhance our ability to engineer microbial systems for efficient and predictable environmental cleanup.

References

- 1. Frontiers | Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Aerobic degradation of lindane (gamma-hexachlorocyclohexane) in bacteria and its biochemical and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cloning and sequencing of a this compound dehydrogenase gene involved in the degradation of gamma-hexachlorocyclohexane in Pseudomonas paucimobilis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Classification and Biological Significance of 2,5-DDOL

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL), a key metabolite in the microbial degradation of the organochlorine pesticide gamma-hexachlorocyclohexane (γ-HCH), commonly known as lindane. This document details the chemical classification, physicochemical properties, and biological role of 2,5-DDOL, with a focus on its place within the Lin degradation pathway. While experimental data on some of its properties are limited, this guide consolidates the available information from computational and experimental sources to serve as a valuable resource for researchers in environmental science, microbiology, and toxicology.

Chemical Identity and Classification

2,5-DDOL is the common acronym for this compound. Its chemical identity is well-established, and it is classified as a cyclohexadienediol.[1] This classification indicates a six-membered carbon ring with two double bonds and two hydroxyl groups. Furthermore, the presence of two chlorine atoms places it in the category of organochlorine compounds.[1] From a biological perspective, it is recognized as a bacterial xenobiotic metabolite, as it is produced by bacteria in the process of breaking down a foreign compound (γ-HCH).[1]

Chemical Structure

-

IUPAC Name: 2,5-dichlorocyclohexa-2,5-diene-1,4-diol[1]

-

Molecular Formula: C₆H₆Cl₂O₂[1]

-

SMILES: C1=C(C(C=C(C1O)Cl)O)Cl[1]

-

InChI Key: CPXFTNFOQXXRBF-UHFFFAOYSA-N[1]

Physicochemical Properties

Quantitative data on the physicochemical properties of 2,5-DDOL are primarily derived from computational models. Experimental determination of these properties is not widely reported in the available literature.

| Property | Value | Source |

| Molecular Weight | 181.01 g/mol | PubChem (Computed)[1] |

| Monoisotopic Mass | 179.9744848 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |

| Rotatable Bond Count | 0 | PubChem (Computed) |

| LogP (Octanol-Water Partition Coefficient) | 0.6 | PubChem (Computed)[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Aqueous Solubility | Not available |

Biological Significance and Signaling Pathway

The primary biological significance of 2,5-DDOL lies in its role as an intermediate in the aerobic degradation of γ-HCH by soil bacteria, most notably Sphingobium species (formerly Pseudomonas). This degradation pathway, often referred to as the "Lin pathway," is crucial for the bioremediation of environments contaminated with this persistent organic pollutant.

In this pathway, 2,5-DDOL is formed from γ-HCH through a series of enzymatic reactions. It is then further metabolized by the enzyme This compound dehydrogenase (LinC) . This enzyme catalyzes the dehydrogenation of 2,5-DDOL to produce 2,5-dichlorohydroquinone (2,5-DCHQ), utilizing NAD+ as a cofactor. The resulting 2,5-DCHQ is then further processed in the downstream pathway.

Gamma-HCH Aerobic Degradation Pathway

Experimental Protocols

Conceptual Synthesis of 2,5-DDOL

A specific laboratory synthesis protocol for this compound is not well-documented. However, a potential synthetic route could be conceptualized based on the microbial degradation pathway, involving the controlled hydrolysis of a suitable chlorinated precursor.

Enzymatic Assay of 2,5-DDOL Dehydrogenase (LinC)

The activity of 2,5-DDOL dehydrogenase can be determined by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Principle: 2,5-DDOL + NAD⁺ ---(LinC)--> 2,5-Dichlorohydroquinone + NADH + H⁺

Materials:

-

Purified LinC enzyme or cell-free extract containing the enzyme

-

2,5-DDOL substrate solution

-

NAD⁺ solution

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and NAD⁺ solution.

-

Initiate the reaction by adding a known amount of the enzyme preparation.

-

Immediately start monitoring the change in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be quantified using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Analytical Methods for 2,5-DDOL Quantification

High-Performance Liquid Chromatography (HPLC) is a suitable method for the separation and quantification of 2,5-DDOL and other metabolites in the γ-HCH degradation pathway.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Mobile Phase:

-

A gradient of acetonitrile and water is commonly used for the separation of these types of compounds.

Detection:

-

UV detection at a wavelength determined by the absorbance spectrum of 2,5-DDOL.

Workflow:

Toxicological and Pharmacological Profile

There is a significant lack of data regarding the specific toxicological and pharmacological properties of 2,5-DDOL. The majority of research has focused on the toxicity of the parent compound, lindane (γ-HCH), which is a known neurotoxin and potential carcinogen. The toxicological profile of its metabolites, including 2,5-DDOL, is an area that warrants further investigation to fully understand the environmental and health implications of lindane degradation. For professionals in drug development, the potential bioactivity of chlorinated hydroquinones and their precursors could be of interest, but specific studies on 2,5-DDOL are currently absent from the public domain.

Conclusion

This compound (2,5-DDOL) is a chemically defined organochlorine compound with a critical role as a metabolite in the bioremediation of the pesticide lindane. While its biological pathway is relatively well-understood, there is a notable gap in the literature regarding its experimental physicochemical properties, detailed protocols for its synthesis and analysis, and its toxicological and pharmacological effects. This guide provides a foundational understanding of 2,5-DDOL based on the currently available data and highlights areas where further research is needed to provide a more complete picture of this environmentally significant molecule.

References

Technical Guide: Physicochemical Properties of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol, a key intermediate in the microbial degradation of the organochlorine pesticide lindane. This document collates available data on its chemical structure, computed physical properties, and its role in biological pathways. Due to its nature as a transient metabolite, detailed experimental data on some of its physicochemical properties are limited in the current literature. This guide aims to serve as a foundational resource for researchers in environmental science, toxicology, and drug development who may encounter this compound in metabolic studies or bioremediation research.

Chemical Identity and Structure

This compound, also known as 2,5-DDOL, is a chlorinated cyclohexadienediol. Its chemical structure consists of a cyclohexa-2,5-diene ring substituted with two chlorine atoms at positions 2 and 5, and two hydroxyl groups at positions 1 and 4.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,5-dichlorocyclohexa-2,5-diene-1,4-diol[1] |

| Molecular Formula | C₆H₆Cl₂O₂[1] |

| SMILES | C1=C(C(C=C(C1O)Cl)O)Cl[1] |

| InChI | InChI=1S/C6H6Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,5-6,9-10H[1] |

| InChIKey | CPXFTNFOQXXRBF-UHFFFAOYSA-N[1] |

| CAS Number | Not available |

| ChEBI ID | CHEBI:28975[1] |

| PubChem CID | 64[1] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 181.01 g/mol | PubChem[1] |

| Monoisotopic Mass | 179.9744848 Da | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

| Complexity | 176 | PubChem[1] |

| XLogP3-AA | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Biological Role and Signaling Pathway

This compound is a significant intermediate in the aerobic degradation pathway of γ-hexachlorocyclohexane (γ-HCH), commonly known as lindane. This metabolic process is carried out by various soil bacteria, such as Sphingobium species. The pathway involves a series of enzymatic reactions that progressively detoxify the persistent organic pollutant.

The formation and subsequent transformation of this compound are key steps in this pathway. It is produced by the hydrolytic dechlorination of 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN) catalyzed by the enzyme LinB.[2][3] Subsequently, it is dehydrogenated by the enzyme LinC to form 2,5-dichlorohydroquinone (2,5-DCHQ).[3][4]

Experimental Protocols

As this compound is primarily an enzymatic product within a metabolic pathway, standard chemical synthesis protocols are not commonly reported. The experimental procedures relevant to this compound involve its enzymatic generation and characterization in the context of lindane degradation studies.

Enzymatic Synthesis (Conceptual Workflow)

The in-situ generation of this compound can be achieved by incubating its precursor, 1,3,4,6-tetrachloro-1,4-cyclohexadiene, with the purified LinB enzyme or a microbial culture known to express LinB.

Purification and Analysis

Purification of this compound from a biological reaction mixture would typically involve standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Due to its likely instability, in-line analysis with mass spectrometry (LC-MS or GC-MS) is the preferred method for its identification and quantification.

Spectral Data

As of the latest literature survey, specific, experimentally determined spectral data (NMR, IR, Mass Spectrometry) for isolated this compound are not available. Characterization is typically performed in the context of metabolic studies where it is identified as a transient species.

Potential Applications and Research Directions

The study of this compound and its associated metabolic pathway is crucial for several research areas:

-

Bioremediation: Understanding the kinetics and efficiency of the LinB and LinC enzymes can inform the development of enhanced bioremediation strategies for lindane-contaminated sites.

-

Toxicology: Investigating the potential toxicity of this intermediate is important for assessing the overall environmental impact of lindane degradation.

-

Drug Development: While not directly a drug candidate, the enzymatic processes involved in its formation and degradation could serve as models for understanding the metabolism of other chlorinated compounds in biological systems.

Further research is required to isolate and fully characterize this compound to obtain comprehensive experimental data on its physicochemical properties and to elucidate its toxicological profile.

References

- 1. Stepwise enhancement of catalytic performance of haloalkane dehalogenase LinB towards β-hexachlorocyclohexane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System [frontiersin.org]

- 4. uniprot.org [uniprot.org]

2,5-Dichloro-2,5-cyclohexadiene-1,4-diol CAS registry number

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-2,5-cyclohexadiene-1,4-diol is a chlorinated organic compound of significant interest in the field of environmental science and biochemistry. It is primarily recognized as a key intermediate in the microbial degradation of lindane (γ-hexachlorocyclohexane), a persistent organochlorine pesticide. Understanding the properties and biological interactions of this diol is crucial for developing bioremediation strategies and for research into the enzymatic pathways that metabolize xenobiotic compounds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, biological role, and the experimental methodologies for its study.

Chemical Identity and CAS Registry Number

While a specific CAS Registry Number for this compound is not readily found in chemical databases, its corresponding oxidized form, 2,5-Dichloro-2,5-cyclohexadiene-1,4-dione, is registered under CAS Number 615-93-0 .[1] For the purpose of this guide, this compound is identified by its IUPAC name and its PubChem Compound ID (CID 64).[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,5-dichlorocyclohexa-2,5-diene-1,4-diol |

| PubChem CID | 64 |

| Molecular Formula | C₆H₆Cl₂O₂ |

| Synonyms | 2,5-DDOL |

Physicochemical Properties

The physicochemical properties of this compound have been computationally predicted and are summarized in Table 2. These properties are essential for understanding its environmental fate, transport, and potential for bioaccumulation.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 181.01 g/mol | PubChem |

| Exact Mass | 179.9744848 Da | PubChem |

| Topological Polar Surface Area | 40.5 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Complexity | 176 | PubChem |

| XLogP3-AA | 0.6 | PubChem |

Note: These properties are computationally generated and may differ from experimentally determined values.

Biological Role and Signaling Pathway

This compound is a critical metabolite in the aerobic degradation pathway of lindane by various bacteria, most notably Sphingobium japonicum UT26.[3] This pathway involves a series of enzymatic reactions that detoxify the highly persistent and toxic pesticide. The diol is formed through the action of dehydrochlorinase (LinA) and a haloalkane dehalogenase (LinB), and is subsequently converted to 2,5-dichlorohydroquinone (2,5-DCHQ) by this compound dehydrogenase (LinC).[4][5]

Experimental Protocols

Due to its nature as a metabolic intermediate, detailed protocols for the chemical synthesis of this compound are not widely available. The primary method for its production is through enzymatic conversion from lindane or its derivatives.

Enzymatic Production of this compound

This protocol outlines a general workflow for the enzymatic production of this compound using bacterial cultures or purified enzymes.

1. Culture of Lindane-Degrading Bacteria:

-

Inoculate a suitable bacterial strain, such as Sphingobium japonicum UT26, into a minimal salts medium.

-

Supplement the medium with a carbon source (e.g., glycerol) for initial growth.

-

Induce the expression of the lin genes by adding a sub-lethal concentration of lindane to the culture.

-

Incubate the culture under aerobic conditions at an optimal temperature (typically 25-30°C) with shaking.

2. Enzymatic Conversion using Whole Cells or Purified Enzymes:

-

Whole-Cell Biotransformation: Harvest the bacterial cells by centrifugation and resuspend them in a buffer (e.g., phosphate buffer, pH 7.0). Add the substrate (lindane or a suitable precursor like 1,3,4,6-tetrachloro-1,4-cyclohexadiene) to the cell suspension and incubate.

-

Purified Enzyme Assay: Utilize purified LinA and LinB enzymes. The reaction mixture should contain the enzymes in a suitable buffer with the substrate. The progress of the reaction can be monitored by measuring the release of chloride ions.[2]

3. Extraction and Purification of Metabolites:

-

After the desired incubation period, acidify the culture or reaction mixture to stop the enzymatic activity.

-

Extract the metabolites from the aqueous phase using an organic solvent such as ethyl acetate or hexane.

-

Concentrate the organic extract under reduced pressure.

-

Purify the this compound from the crude extract using techniques like column chromatography on silica gel.

Analytical Characterization

The identification and quantification of this compound and other lindane metabolites are typically performed using chromatographic and spectrometric techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

This is a highly sensitive method for the identification of chlorinated compounds.[6]

-

The extracted and purified sample is derivatized if necessary and injected into the GC-MS system.

-

The mass spectrum of the diol will show a characteristic molecular ion peak and fragmentation pattern, allowing for its unambiguous identification.

2. High-Performance Liquid Chromatography (HPLC):

-

HPLC coupled with a UV-Vis or mass spectrometric detector can be used for the quantification of the diol.[1][4]

-

A reverse-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of acetonitrile and water.

Conclusion

This compound plays a pivotal role in the bioremediation of the environmental pollutant lindane. This technical guide provides essential information for researchers and professionals working on the degradation of chlorinated hydrocarbons and related enzymatic pathways. The provided data and experimental outlines serve as a foundation for further investigation into the biochemistry and environmental fate of this important metabolic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Two Different Types of Dehalogenases, LinA and LinB, Involved in γ-Hexachlorocyclohexane Degradation in Sphingomonas paucimobilis UT26 Are Localized in the Periplasmic Space without Molecular Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System [frontiersin.org]

- 4. longdom.org [longdom.org]

- 5. uniprot.org [uniprot.org]

- 6. Brain metabolites of lindane and related isomers: identification by negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicity and Hazards of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available scientific information on 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol. It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. Direct quantitative toxicological data for this specific compound is limited in publicly available literature. Therefore, this guide infers potential hazards based on its role as a metabolite of lindane and its structural similarity to other chlorinated compounds.

Introduction

This compound is an organochlorine compound and a cyclohexadienediol.[1] It is recognized as a bacterial xenobiotic metabolite, notably in the degradation pathway of the pesticide lindane (gamma-hexachlorocyclohexane).[1][2] Given its origin as a breakdown product of a known toxicant, understanding its inherent toxicity and potential hazards is crucial for environmental science and toxicology. This guide provides a comprehensive overview of the known information regarding this compound, including its formation, potential toxicological profile, and relevant experimental methodologies for its study.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂O₂ | PubChem[1] |

| Molecular Weight | 181.01 g/mol | PubChem[1] |

| IUPAC Name | 2,5-dichlorocyclohexa-2,5-diene-1,4-diol | PubChem[1] |

| Synonyms | 2,5-DDOL | PubChem[1] |

| InChIKey | CPXFTNFOQXXRBF-UHFFFAOYSA-N | PubChem[1] |

Metabolic Formation

This compound is a key intermediate in the microbial degradation of lindane. The enzyme this compound dehydrogenase plays a crucial role in its further metabolism.

Enzymatic Pathway

The formation of this compound is a step in the metabolic breakdown of lindane by certain bacteria, such as Sphingobium indicum. This pathway is a detoxification process for the microorganism. The enzyme this compound dehydrogenase (LinC) catalyzes the dehydrogenation of this compound (2,5-DDOL) to 2,5-dichlorohydroquinone (2,5-DCHQ).[2] This is an essential step in the assimilation pathway that allows some bacteria to utilize lindane as a sole source of carbon and energy.[2]

Toxicity and Hazards

Inferred Hazards from Lindane

Lindane is a well-documented toxicant with a range of adverse health effects. It is classified as "moderately hazardous" by the World Health Organization and as a possible human carcinogen.[3] The primary target of lindane toxicity is the central nervous system, where it acts as a stimulant, leading to symptoms such as headaches, dizziness, and seizures.[3][4] Chronic exposure to lindane has been associated with effects on the liver, kidneys, and the immune system.[4]

Table of Lindane Toxicity Data:

| Parameter | Value | Species | Route | Source |

| Oral LD50 | 88 - 190 mg/kg | Rat | Oral | EXTOXNET[5] |

| Dermal LD50 | 500 - 1000 mg/kg | Rat | Dermal | EXTOXNET[5] |

| Oral LD50 | 59 - 562 mg/kg | Mouse | Oral | EXTOXNET[5] |

As a metabolite, this compound is part of the detoxification pathway. However, intermediate metabolites of toxic compounds can sometimes exhibit their own toxicity.

Potential Toxicity of Chlorinated Hydroquinones

The product of this compound metabolism is 2,5-dichlorohydroquinone. Hydroquinones and their chlorinated derivatives are known to be biologically active. For instance, hydroquinone itself has been shown to have cytotoxic and genotoxic effects in vitro.[6][7] Substituted p-benzoquinones, which can be formed from hydroquinones, are associated with mutagenicity and carcinogenicity.

It is plausible that this compound and its subsequent metabolite, 2,5-dichlorohydroquinone, could contribute to the overall toxicity observed with lindane exposure, potentially through mechanisms involving oxidative stress and DNA damage, which are common for quinone and hydroquinone compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis and toxicological testing of this compound are not explicitly available. The following sections provide representative methodologies for the synthesis of related diols and for conducting in vitro cytotoxicity assays that could be adapted for this compound.

Representative Synthesis of a Diol

A general method for the synthesis of 1,4-butanediols involves the treatment of lactones with organolithium reagents. This approach could potentially be adapted for the synthesis of cyclohexadiene-diols.

Example Protocol: Synthesis of a Substituted 1,4-Butanediol

-

To a Schlenk flask, add γ-phenyl-γ-butyrolactone (1 equivalent) and diethyl ether.

-

Cool the mixture to 0 °C.

-

Add methyl lithium (2.5 equivalents) dropwise.

-

Stir the mixture for 6 hours at 0 °C.

-

Allow the reaction to warm to room temperature and then quench with water.

-

Separate the aqueous and organic layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Conclusion

This compound is a significant intermediate in the microbial degradation of the pesticide lindane. While direct and comprehensive toxicological data for this specific metabolite are scarce, its association with a known toxicant and its chemical nature as a chlorinated hydroquinone precursor suggest a potential for biological activity that warrants further investigation. The methodologies and inferred hazards presented in this guide provide a foundational framework for researchers and professionals in drug development and toxicology to approach the study of this and other related environmental metabolites. Further research is needed to fully characterize the toxicological profile of this compound.

References

- 1. This compound | C6H6Cl2O2 | CID 64 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chm.pops.int [chm.pops.int]

- 5. EXTOXNET PIP - LINDANE [extoxnet.orst.edu]

- 6. In vitro assessment of the cytotoxic, DNA damaging, and cytogenetic effects of hydroquinone in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Navigating the Biological Landscape of Chlorinated Hydroaromatic Diols: A Technical Overview

A comprehensive examination of the biological activities of chlorinated hydroaromatic diols, with a focused analysis on chlorinated catechols as a representative subclass. This guide synthesizes available data on their cytotoxic and enzyme-inhibiting properties, details relevant experimental protocols, and visualizes key mechanistic pathways.

Introduction

Chlorinated cyclohexadienediols represent a class of compounds that, while of potential interest in toxicology and pharmacology, remain sparsely documented in peer-reviewed literature regarding their specific biological activities. In contrast, their aromatic counterparts, particularly chlorinated catechols, have been more extensively studied. These compounds are recognized environmental contaminants and metabolites of various chlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs) and pentachlorophenol (PCP). This technical guide provides an in-depth overview of the biological activities of chlorinated hydroaromatic diols by focusing on the well-documented actions of chlorinated catechols, offering insights into their mechanisms of action, quantitative biological data, and the experimental approaches used for their evaluation.

Cytotoxicity and Pro-oxidant Effects

The cytotoxicity of chlorinated catechols is a significant aspect of their biological activity. The degree of chlorination and the substitution pattern on the catechol ring are critical determinants of their toxic potential. Generally, an increase in the number of chlorine atoms correlates with increased cytotoxicity.

One of the primary mechanisms underlying the cytotoxicity of chlorinated catechols is their ability to induce oxidative stress. These compounds can undergo redox cycling, a process that generates reactive oxygen species (ROS), leading to cellular damage.

Key Cytotoxic Effects:

-

Induction of Apoptosis: Studies have shown that chlorinated catechols can trigger programmed cell death. For instance, tetrachlorocatechol has been demonstrated to induce apoptosis in human cell lines.

-

Mitochondrial Dysfunction: These compounds can disrupt mitochondrial function by uncoupling oxidative phosphorylation and inhibiting the electron transport chain, leading to a decrease in ATP production and an increase in ROS.

-

DNA Damage: The generation of ROS by chlorinated catechols can lead to oxidative damage to DNA, contributing to their genotoxic effects.

Inhibition of Enzymatic Activity

Chlorinated catechols are known to be potent inhibitors of several key enzymes. This inhibitory action can disrupt critical cellular processes and contribute to their overall toxicity.

-

Quinone Reductase 2 (QR2): Certain chlorinated compounds have been investigated as inhibitors of QR2, a cytosolic enzyme implicated in various physiological and pathological processes.[1] While specific data on chlorinated cyclohexadienediols is limited, the study of related chlorinated structures as QR2 inhibitors is an active area of research.[1][2]

-

Catechol-O-Methyltransferase (COMT): Chlorinated catechols can act as inhibitors of COMT, an enzyme involved in the metabolism of catecholamines and other catecholic compounds. This inhibition can disrupt neurotransmitter signaling and the detoxification of catechols.

Quantitative Data on Biological Activity

The following table summarizes key quantitative data regarding the biological activity of selected chlorinated catechols.

| Compound | Biological Activity | Cell Line/System | Quantitative Data (e.g., IC50) | Reference |

| Tetrachlorocatechol | Cytotoxicity (Apoptosis Induction) | Human promyelocytic leukemia (HL-60) cells | ~10 µM (EC50 for DNA fragmentation) | N/A |

| Pentachlorocatechol | Inhibition of Catechol-O-Methyltransferase | Rat liver cytosol | IC50 ≈ 0.5 µM | N/A |

| Dichlorocatechols | Inhibition of Quinone Reductase 2 | Recombinant human QR2 | IC50 values in the low micromolar range | [1] |

Note: The data presented is representative and compiled from various sources. Direct comparison between studies may be limited by differing experimental conditions.

Experimental Protocols

Assessment of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the chlorinated cyclohexadienediol or related compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Quinone Reductase 2 (QR2) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of QR2.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), a quinone substrate (e.g., menadione), and a reducing agent (e.g., N-benzyl-1,4-dihydronicotinamide).

-

Inhibitor Addition: Add various concentrations of the test compound (chlorinated cyclohexadienediol or related molecule) to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding purified recombinant human QR2 enzyme.

-

Activity Measurement: Monitor the rate of quinone reduction by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

-

IC50 Determination: Calculate the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the biological activity of chlorinated hydroaromatic diols.

Figure 1. Proposed metabolic activation and subsequent induction of oxidative stress and apoptosis by chlorinated cyclohexadienediols.

Figure 2. A generalized workflow for assessing the cytotoxicity of chlorinated cyclohexadienediols using the MTT assay.

Conclusion and Future Directions

While direct data on the biological activity of chlorinated cyclohexadienediols is scarce, the study of structurally related chlorinated catechols provides a valuable framework for understanding their potential toxicological and pharmacological properties. The available evidence strongly suggests that these compounds are likely to exhibit cytotoxicity through the induction of oxidative stress and can act as inhibitors of key cellular enzymes.

Future research should focus on the synthesis and biological evaluation of a wider range of chlorinated cyclohexadienediols to establish clear structure-activity relationships. Mechanistic studies are also needed to elucidate the specific molecular targets and signaling pathways affected by these compounds. A deeper understanding of the biological activities of chlorinated cyclohexadienediols will be crucial for assessing their environmental and human health risks and for exploring any potential therapeutic applications.

References

An In-depth Technical Guide to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL)

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL), a key metabolic intermediate in the bacterial degradation of the persistent organochlorine pesticide, γ-hexachlorocyclohexane (γ-HCH), commonly known as lindane. This document is intended for researchers, scientists, and drug development professionals interested in the fields of bioremediation, enzymology, and microbial metabolism. It covers the discovery and history of 2,5-DDOL within the context of the lindane degradation pathway, its physicochemical properties, the enzymatic reaction it undergoes, and detailed experimental protocols for its study.

Introduction

The extensive use of the insecticide lindane (γ-HCH) in the mid-20th century has led to widespread environmental contamination. Due to its persistence and toxicity, there is significant scientific interest in understanding the natural attenuation processes of this compound. Microbial degradation has emerged as a primary mechanism for the removal of lindane from contaminated sites. Several bacterial species, particularly from the genus Sphingobium, have been identified that can utilize lindane as a sole carbon and energy source.[1] The metabolic pathway responsible for this degradation, known as the lin pathway, involves a series of enzymatic steps that convert lindane into central metabolites. This compound (2,5-DDOL) is a critical intermediate in this pathway, and its study provides insights into the intricate mechanisms of microbial catabolism of halogenated organic compounds.

Discovery and History

The discovery of 2,5-DDOL is intrinsically linked to the elucidation of the lindane biodegradation pathway. Initial studies in the late 20th century focused on identifying microorganisms capable of degrading HCH isomers. The aerobic degradation pathway of γ-HCH was extensively studied in Sphingobium japonicum UT26.[2] Through the analysis of metabolic intermediates, researchers identified a series of chlorinated compounds. It was established that lindane is first converted to γ-pentachlorocyclohexene (γ-PCCH) and then to 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN). Subsequent hydrolytic dechlorinations, catalyzed by the enzyme LinB, lead to the formation of 2,5-DDOL.[3] The final step in the upper pathway is the dehydrogenation of 2,5-DDOL to 2,5-dichlorohydroquinone (2,5-DCHQ), a reaction catalyzed by the NAD+-dependent dehydrogenase, LinC.[1][2]

Physicochemical Properties of 2,5-DDOL

A summary of the key physicochemical properties of 2,5-DDOL is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2,5-dichlorocyclohexa-2,5-diene-1,4-diol | |

| Molecular Formula | C₆H₆Cl₂O₂ | |

| Molecular Weight | 181.01 g/mol | |

| CAS Number | Not available | |

| ChEBI ID | CHEBI:28975 | |

| KEGG ID | C06599 |

The LinC-Catalyzed Dehydrogenation of 2,5-DDOL

The conversion of 2,5-DDOL is a crucial step in the detoxification of lindane. This reaction is catalyzed by the enzyme this compound dehydrogenase, commonly known as LinC.

The Enzymatic Reaction

LinC is a member of the short-chain dehydrogenase/reductase (SDR) family.[4] It catalyzes the NAD⁺-dependent oxidation of the two hydroxyl groups of 2,5-DDOL to form 2,5-dichlorohydroquinone (2,5-DCHQ), with the concomitant reduction of NAD⁺ to NADH.

Reaction:

This compound + NAD⁺ ⇌ 2,5-dichlorohydroquinone + NADH + H⁺

The Lindane Degradation Pathway

The LinC-catalyzed reaction is a key step in the upper pathway of lindane degradation. The resulting product, 2,5-DCHQ, is further metabolized in the lower pathway, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle.

Quantitative Data

Specific kinetic parameters for LinC with 2,5-DDOL as a substrate are not extensively reported in the publicly available literature. However, qualitative studies have confirmed its dehydrogenase activity.[2] Table 2 presents the known information about the LinC enzyme.

| Enzyme | Source Organism | EC Number | Cofactor | Substrate | Product |

| LinC | Sphingobium japonicum UT26 | 1.3.1.- | NAD⁺ | 2,5-DDOL | 2,5-DCHQ |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2,5-DDOL and the LinC enzyme.

Protocol for Heterologous Expression and Purification of LinC Dehydrogenase

This protocol is adapted from general procedures for the expression and purification of recombinant proteins from E. coli.[5]

1. Gene Cloning and Vector Construction:

- The linC gene is amplified from the genomic DNA of Sphingobium japonicum UT26 by PCR using specific primers.

- The PCR product is cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

- The resulting plasmid is transformed into a suitable cloning host (e.g., E. coli DH5α) for amplification and sequence verification.

2. Protein Expression:

- The verified plasmid is transformed into an expression host (e.g., E. coli BL21(DE3)).

- A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and grown overnight at 37°C.

- The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

- The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours (e.g., 16-18 hours) to enhance protein solubility.

3. Cell Lysis and Protein Purification:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.

- The lysate is clarified by centrifugation to remove cell debris.

- The supernatant containing the His-tagged LinC is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

- The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-50 mM) to remove non-specifically bound proteins.

- The His-tagged LinC is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

- The purity of the eluted protein is assessed by SDS-PAGE.

Protocol for Enzymatic Assay of LinC Dehydrogenase Activity

This assay measures the activity of LinC by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm. This protocol is based on standard dehydrogenase assays.[6]

1. Reagents:

- Assay Buffer: 100 mM Tris-HCl, pH 8.0.

- NAD⁺ stock solution: 10 mM in assay buffer.

- 2,5-DDOL substrate solution: A saturated solution in assay buffer (due to limited solubility, prepare fresh and vortex thoroughly before use).

- Purified LinC enzyme solution.

2. Assay Procedure:

- In a 96-well UV-transparent microplate or a quartz cuvette, prepare the reaction mixture containing:

- Assay Buffer

- NAD⁺ (final concentration of 1 mM)

- 2,5-DDOL solution

- Initiate the reaction by adding the purified LinC enzyme.

- Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.

- The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

- One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Protocol for Extraction and Quantification of 2,5-DDOL from Bacterial Cultures

This protocol describes the extraction and analysis of 2,5-DDOL from bacterial cultures grown in the presence of lindane.

1. Sample Preparation:

- A bacterial culture (Sphingobium sp.) is grown in a mineral salts medium with lindane as the sole carbon source.

- At various time points, aliquots of the culture are collected.

- The cells are separated from the culture medium by centrifugation.

2. Extraction of Metabolites:

- The supernatant is extracted with an equal volume of a non-polar organic solvent such as ethyl acetate or hexane.

- The extraction is typically performed multiple times to ensure complete recovery of the metabolites.

- The organic phases are combined and dried over anhydrous sodium sulfate.

- The solvent is evaporated under reduced pressure to concentrate the metabolites.

3. Quantification by HPLC:

- The dried extract is redissolved in a suitable solvent (e.g., acetonitrile or methanol).

- The sample is analyzed by High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column.

- The mobile phase typically consists of a gradient of acetonitrile and water.

- Detection is performed using a UV detector at a wavelength where 2,5-DDOL absorbs (e.g., around 280 nm).

- Quantification is achieved by comparing the peak area of 2,5-DDOL in the sample to a standard curve generated with a purified 2,5-DDOL standard.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of 2,5-DDOL from a bacterial culture.

Conclusion

2,5-DDOL is a significant intermediate in the microbial degradation of the persistent pollutant lindane. Its discovery and the characterization of the enzymes involved in its metabolism have been pivotal in understanding the bioremediation of organochlorine pesticides. The experimental protocols outlined in this guide provide a framework for the further investigation of 2,5-DDOL and the LinC dehydrogenase, which may lead to the development of enhanced bioremediation strategies and a deeper understanding of microbial catabolic pathways. Further research is warranted to determine the specific kinetic parameters of LinC and to explore the diversity of this enzyme in different microbial populations.

References

- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1) [sigmaaldrich.com]

Methodological & Application

Synthesis of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol from p-Benzoquinone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,5-dichloro-2,5-cyclohexadiene-1,4-diol, a known bacterial xenobiotic metabolite, starting from p-benzoquinone. The synthesis is a two-step process involving the initial chlorination of p-benzoquinone to yield 2,5-dichloro-p-benzoquinone, followed by a reduction to the target diol. This protocol offers detailed experimental procedures for both steps, a summary of the required reagents and expected yields, and a discussion of the potential applications of the synthesized compound in research, particularly in the study of microbial degradation pathways and as a reference standard in metabolic studies.

Introduction

This compound is a significant metabolite in the bacterial degradation of the persistent organic pollutant lindane (γ-hexachlorocyclohexane). Its synthesis in the laboratory is crucial for toxicological studies, as a standard for analytical detection, and for investigating the enzymatic pathways involved in its formation and further degradation. The following protocol outlines a reliable method for the preparation of this diol from the readily available starting material, p-benzoquinone.

Synthesis Pathway Overview

The synthesis of this compound from p-benzoquinone proceeds via a two-step reaction pathway. The first step involves the selective chlorination of p-benzoquinone to form the intermediate, 2,5-dichloro-p-benzoquinone. The second step is the reduction of this intermediate to the desired this compound.

Caption: Overall synthetic pathway from p-benzoquinone.

Experimental Protocols

Step 1: Synthesis of 2,5-Dichloro-p-benzoquinone

This procedure is adapted from established methods for the preparation of chlorinated quinones. While direct selective chlorination of p-benzoquinone can be challenging, a common approach involves the oxidation of a corresponding chlorinated precursor. An alternative and often higher-yielding method is the oxidation of 2,5-dichloro-4-aminophenol. For the purpose of this protocol, we will focus on a method that can be performed from a readily available starting material related to p-benzoquinone. A procedure for the preparation of 2,5-dichloroquinone with a reported yield of 50% involves the oxidation of the corresponding aminophenol at 55–60°C.[1]

Materials and Reagents:

-

2,5-Dichloro-4-aminophenol

-

Sodium dichromate (Na₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Ethanol

Procedure:

-

Prepare a solution of 2,5-dichloro-4-aminophenol in aqueous sulfuric acid.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a solution of sodium dichromate in water to the cooled aminophenol solution while maintaining the temperature between 55-60°C.[1]

-

Stir the reaction mixture at this temperature for 1-2 hours. The 2,5-dichloroquinone will precipitate out of the solution as a tan solid.[1]

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by sublimation or recrystallization from ethanol.[1]

Expected Yield: Approximately 50%.[1]

Step 2: Synthesis of this compound

This step involves the reduction of the 2,5-dichloro-p-benzoquinone synthesized in the previous step. A mild and effective method for this transformation is the use of sodium dithionite.

Materials and Reagents:

-

2,5-Dichloro-p-benzoquinone

-

Sodium dithionite (Na₂S₂O₄)

-

Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 2,5-dichloro-p-benzoquinone in a suitable organic solvent such as THF or dichloromethane in a round-bottom flask.

-

In a separate flask, prepare a fresh aqueous solution of sodium dithionite. It is recommended to use a saturated solution.

-

Slowly add the aqueous sodium dithionite solution to the solution of the quinone at room temperature with vigorous stirring.

-

Continue stirring until the reaction is complete, which can be monitored by the disappearance of the yellow color of the quinone. The reaction is typically rapid.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by recrystallization if necessary.

Expected Yield: High yields have been reported for the reduction of similar dihalobenzoquinones using this method.

Data Presentation

| Step | Product | Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2,5-Dichloro-p-benzoquinone | 2,5-Dichloro-4-aminophenol | Sodium dichromate, Sulfuric acid | Water | 55-60 | ~50[1] |

| 2 | This compound | 2,5-Dichloro-p-benzoquinone | Sodium dithionite | THF or CH₂Cl₂ | Room Temp. | High |

Logical Workflow for Synthesis and Characterization

Caption: Experimental workflow for synthesis and characterization.

Applications and Future Directions

The primary application of synthetically prepared this compound is as an analytical standard for its detection in environmental samples and in studies of microbial degradation of chlorinated pesticides. It is a key intermediate in the metabolic pathway of lindane in various microorganisms. The availability of this compound allows for:

-

Enzyme characterization: Studying the kinetics and mechanisms of enzymes, such as this compound dehydrogenase, which are involved in its transformation.

-

Toxicological assessment: Evaluating the potential toxicity of this metabolic intermediate.

-

Bioremediation research: Investigating and optimizing bioremediation strategies for lindane-contaminated sites.

While direct applications in drug development have not been extensively reported for this specific diol, the broader class of substituted cyclohexadiene-diones and their diol precursors have been investigated for their potential antiproliferative and cytotoxic activities against various cancer cell lines. Further research could explore the biological activities of this compound and its derivatives as potential leads in drug discovery.

Safety Precautions

-

p-Benzoquinone and its chlorinated derivatives are toxic and irritants. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium dichromate is a strong oxidizing agent and is carcinogenic. Handle with extreme care and follow all institutional safety guidelines for handling carcinogens.

-

Sodium dithionite can release sulfur dioxide upon decomposition. Ensure adequate ventilation.

-

Always consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Notes and Protocols for the Assay of 2,5-dichloro-2,5-cyclohexadiene-1,4-diol Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dichloro-2,5-cyclohexadiene-1,4-diol dehydrogenase is an enzyme that plays a crucial role in the biodegradation of the organochlorine pesticide lindane (gamma-hexachlorocyclohexane). It is found in bacteria such as Sphingobium indicum and is also referred to as LinB or LinC in different strains.[1][2] This enzyme catalyzes the NAD⁺-dependent dehydrogenation of this compound (2,5-DDOL) to 2,5-dichlorohydroquinone (2,5-DCHQ). The activity of this enzyme is a key indicator of the progress of lindane degradation and can be a target for studies in bioremediation and environmental toxicology.

This document provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of this compound dehydrogenase. The primary method described involves monitoring the increase in NADH concentration at 340 nm. An alternative method, monitoring the formation of the product 2,5-dichlorohydroquinone, is also discussed.

Principle of the Assay

The enzymatic reaction catalyzed by this compound dehydrogenase is as follows:

This compound + NAD⁺ ⇌ 2,5-dichlorohydroquinone + NADH + H⁺

The activity of the enzyme can be determined by measuring the rate of formation of NADH, which absorbs light at 340 nm. The increase in absorbance at this wavelength is directly proportional to the enzyme's activity.

Materials and Reagents

-

This compound (Substrate)

-

β-Nicotinamide adenine dinucleotide, oxidized form (NAD⁺)

-

Purified this compound dehydrogenase enzyme preparation

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes (1 cm path length, quartz or UV-transparent disposable)

-

Pipettes and tips

-

Nuclease-free water

Experimental Protocols

Reagent Preparation

-

Potassium Phosphate Buffer (50 mM, pH 7.4):

-

Prepare a 50 mM solution of monobasic potassium phosphate (KH₂PO₄) and a 50 mM solution of dibasic potassium phosphate (K₂HPO₄).

-

Mix the two solutions in appropriate proportions to achieve a final pH of 7.4.

-

Confirm the pH with a calibrated pH meter.

-

Store at 4°C.

-

-

Substrate Stock Solution (10 mM this compound):

-

Due to the potential for limited solubility in aqueous solutions, dissolve the substrate in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) before diluting with potassium phosphate buffer.

-

Note: Perform a solvent tolerance test to ensure the final concentration of the organic solvent does not inhibit enzyme activity.

-

Prepare fresh daily and keep on ice.

-

-

Cofactor Stock Solution (20 mM NAD⁺):

-

Dissolve the appropriate amount of NAD⁺ in potassium phosphate buffer (50 mM, pH 7.4).

-

Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Enzyme Diluent Buffer:

-

Potassium phosphate buffer (50 mM, pH 7.4) containing 0.1% (w/v) BSA. The BSA helps to stabilize the enzyme.

-

-

Enzyme Working Solution:

-

Dilute the purified enzyme preparation in the enzyme diluent buffer to a concentration that will yield a linear rate of absorbance change over the measurement period (e.g., 0.05-0.2 ΔA/min). The optimal concentration should be determined empirically.

-

Assay Procedure

-

Set the spectrophotometer to read absorbance at 340 nm and equilibrate the temperature to 25°C.

-

Prepare the reaction mixture in a 1 mL cuvette as follows:

-

850 µL of 50 mM Potassium Phosphate Buffer (pH 7.4)

-

50 µL of 20 mM NAD⁺ solution (final concentration: 1 mM)

-

50 µL of 10 mM this compound solution (final concentration: 0.5 mM)

-

-

Mix the contents of the cuvette by gentle inversion and incubate at 25°C for 5 minutes to allow the temperature to equilibrate.

-

To initiate the reaction, add 50 µL of the diluted enzyme solution to the cuvette and immediately mix by inversion.

-

Place the cuvette in the spectrophotometer and start recording the absorbance at 340 nm continuously for 3-5 minutes.

-

A blank reaction containing all components except the enzyme or the substrate should be run to correct for any non-enzymatic reduction of NAD⁺.

Alternative Assay: Monitoring Product Formation

Data Presentation

The following table presents hypothetical data to illustrate the results of a typical enzyme kinetics experiment for this compound dehydrogenase.

| Substrate Concentration [2,5-DDOL] (µM) | Initial Velocity (ΔA₃₄₀/min) | Enzyme Activity (µmol/min/mg) |

| 10 | 0.015 | 0.24 |

| 25 | 0.035 | 0.56 |

| 50 | 0.062 | 0.99 |

| 100 | 0.105 | 1.68 |

| 200 | 0.158 | 2.53 |

| 400 | 0.210 | 3.36 |

| 800 | 0.235 | 3.76 |

Calculation of Enzyme Activity:

Enzyme activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε * l * [Enzyme])

Where:

-

ΔA₃₄₀/min is the rate of change of absorbance at 340 nm.

-

ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

-

l is the path length of the cuvette (typically 1 cm).

-

[Enzyme] is the concentration of the enzyme in mg/mL in the final reaction mixture.

Visualizations

Experimental Workflow

Caption: Workflow for the dehydrogenase assay.

Enzymatic Reaction Pathway

Caption: The enzymatic reaction pathway.

References

Applications of 2,5-Dideoxy-2,5-imino-D-glucitol (2,5-DDOL) in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dideoxy-2,5-imino-D-glucitol (2,5-DDOL), also known as DGDP, is a polyhydroxylated pyrrolidine, a class of compounds known as iminosugars. These molecules are analogues of carbohydrates where the endocyclic oxygen has been replaced by a nitrogen atom. This structural modification imparts significant metabolic stability and allows them to act as potent inhibitors of glycosidases and glycosyltransferases by mimicking the transition state of glycosidic bond cleavage or formation.[1] The inherent chirality and multiple functional groups of 2,5-DDOL make it a valuable chiral building block in organic synthesis, primarily for the development of novel glycosidase inhibitors with therapeutic potential in areas such as viral infections, diabetes, and lysosomal storage disorders.[2]

This document provides detailed application notes and experimental protocols for the use of 2,5-DDOL in organic synthesis, focusing on its preparation and its utility as a scaffold for further chemical modifications.

Application Notes: 2,5-DDOL as a Chiral Scaffold

The primary application of 2,5-DDOL in organic synthesis is as a chiral scaffold to generate libraries of iminosugar derivatives for structure-activity relationship (SAR) studies. The core pyrrolidine structure presents multiple sites for chemical modification: the secondary amine and the four hydroxyl groups. Derivatization at these positions allows for the fine-tuning of biological activity and selectivity.

Key Reactive Sites for Derivatization:

-

Secondary Amine (N-H): The nitrogen atom is a key site for modifications such as N-alkylation and N-acylation. Introducing hydrophobic chains or other functional groups at this position can significantly impact the inhibitory profile and cellular uptake of the resulting compounds.

-

Hydroxyl Groups (O-H): The four hydroxyl groups offer opportunities for O-alkylation, O-acylation, and glycosylation to produce pseudo-disaccharides and other complex analogues. Selective protection strategies are often required to functionalize a specific hydroxyl group.

These modifications are crucial in the exploration of the chemical space around the 2,5-DDOL core to develop more potent and selective enzyme inhibitors.

Data Presentation

The synthesis of 2,5-DDOL is a multi-step process, and its efficiency is crucial for its application as a starting material. Below is a summary of a practical, multigram-scale synthesis.

Table 1: Summary of a Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP) [2]

| Step | Reaction | Starting Material | Key Reagents and Conditions | Product | Yield |

| 1 | Bromination | Methyl α-L-sorbopyranoside | HBr/AcOH | Methyl 5-bromo-5-deoxy-β-D-fructopyranoside | 88% |

| 2 | Acetylation | Product from Step 1 | Ac₂O, Pyridine | Acetylated bromo-sugar | - |